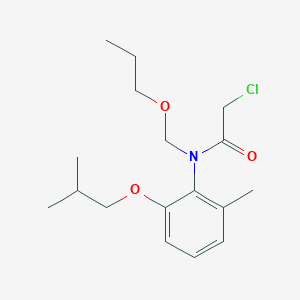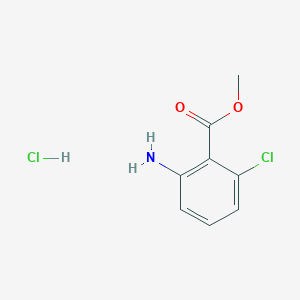
N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide, also known as Diflubenzuron, is a benzoylphenylurea insecticide that is widely used for controlling insect pests in agriculture and forestry. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Aplicaciones Científicas De Investigación
Synthesis and Properties
- A study by Pistner et al. (2013) delved into the synthesis and properties of a family of phlorin macrocycles, which exhibit unique electrochemical and photophysical characteristics, including the ability to bind fluoride ions allosterically. This research highlights the potential for creating compounds with tailored redox and light-absorption capabilities for various applications (Allen J. Pistner et al., 2013).
- Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, using X-ray powder diffraction to elucidate their crystal structures. This work contributes to the understanding of the structural basis for the activity of these compounds (E. Olszewska et al., 2011).
Photoluminescent and Magnetic Properties
- Research conducted by Pointillart et al. (2009) explored the synthesis of compounds incorporating 4-(2-tetrathiafulvalenyl-ethenyl)pyridine with rare earth complexes, revealing insights into their crystal structures, photoluminescent, and magnetic properties. Such compounds have implications for materials science, particularly in the development of new luminescent materials and magnetic sensors (F. Pointillart et al., 2009).
Degradation and Environmental Applications
- A study by Hadi et al. (2020) investigated the synergistic degradation of 4-chlorophenol using a combination of persulfate and oxalic acid with a heterogeneous Fenton-like system. This research provides a novel approach to wastewater treatment, demonstrating high efficiency in contaminant degradation through advanced oxidation processes (S. Hadi et al., 2020).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO2/c1-10-7-11(2)9-14(8-10)22-16(18,19)15(21)20-13-5-3-12(17)4-6-13/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKPIBGEBXZCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C(=O)NC2=CC=C(C=C2)Cl)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2913718.png)



![4-((4-bromobenzyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2913723.png)


![2-(5-chloro-2-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913727.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2913729.png)
![N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2913731.png)
